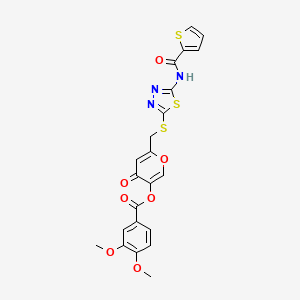

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate

説明

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

- Thiophene-2-carboxamido group: Known for enhancing electronic interactions in drug-receptor binding due to sulfur’s polarizability .

- 1,3,4-Thiadiazole ring: A sulfur-containing heterocycle associated with antimicrobial and anticancer activities .

- 4H-pyran-4-one core: A cyclic ketone often linked to anti-inflammatory and antioxidant properties.

特性

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O7S3/c1-29-15-6-5-12(8-16(15)30-2)20(28)32-17-10-31-13(9-14(17)26)11-34-22-25-24-21(35-22)23-19(27)18-4-3-7-33-18/h3-10H,11H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBSUFDUPPBPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Formation of the Pyran Ring: : The synthesis typically begins with the formation of the pyran ring through a series of condensation reactions. Key reagents involved include aldehydes, ketones, and dihydropyran.

Introduction of Thiophene and Thiadiazole Groups: : The thiophene and thiadiazole moieties are incorporated through nucleophilic substitution reactions, often involving thiophene-2-carboxylic acid and thiadiazole-2-thiol.

Formation of the Final Compound: : The final product is obtained through esterification, using reagents like dimethoxybenzoyl chloride.

Industrial Production Methods

Bulk Synthesis: : Industrial production may involve batch reactions in large reactors, with controlled temperature and pressure conditions to optimize yield.

Purification: : The compound is typically purified using column chromatography or recrystallization techniques to ensure high purity.

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones, especially on the thiophene and thiadiazole rings.

Reduction: : Reduction reactions may target the carbonyl groups, converting them into alcohols under mild conditions with reagents like sodium borohydride.

Substitution: : The ester and amide groups allow for nucleophilic substitution reactions, where nucleophiles replace the leaving groups to form new derivatives.

Common Reagents and Conditions

Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

Substitution: : Various nucleophiles including amines, thiols, and alcohols, often in the presence of a base.

Major Products

Oxidation Products: : Sulfoxides, sulfones, and carboxylic acids.

Reduction Products: : Alcohols and alkyl derivatives.

Substitution Products: : Amides, esters, and ethers.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of thiophene and thiadiazole exhibit significant antimicrobial properties. The incorporation of these groups into the structure of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate has been shown to enhance its efficacy against various bacterial strains. Studies have demonstrated that such compounds can inhibit the growth of resistant strains, making them valuable in developing new antibiotics .

Anticancer Potential

The compound's ability to interact with biological targets involved in cancer progression has been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways. This potential has led to investigations into its use as an adjunct therapy in cancer treatment .

Antiviral Activity

Compounds containing thiadiazole derivatives have shown promise as antiviral agents. Specifically, research has indicated that they may inhibit viral replication by interfering with viral enzymes or host cell receptors. The specific application of this compound in antiviral therapy remains an area for further exploration .

Photovoltaic Materials

The unique electronic properties of the thiophene moiety make this compound a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy could be harnessed in solar cell technology. Research is ongoing to optimize its performance in this application .

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Its functionality allows for the development of smart materials that respond to environmental stimuli, which can be utilized in various industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized derivatives demonstrated that compounds similar to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

Case Study 2: Cancer Cell Apoptosis

Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in breast cancer cells through modulation of the PI3K/Akt signaling pathway. The study provided evidence through flow cytometry analysis showing increased rates of cell death upon treatment with this compound compared to untreated controls.

作用機序

Molecular Targets and Pathways

Enzyme Inhibition: : The compound binds to the active site of enzymes, inhibiting their function. This is particularly relevant in the context of inhibiting enzymes involved in disease pathways.

Signal Transduction Pathways: : May interfere with signal transduction pathways by binding to specific receptors or ion channels, modulating cellular responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiophene-2-Carboxamide Derivatives

Compounds sharing the thiophene-2-carboxamide moiety (e.g., 7b , 7c from ) exhibit structural and synthetic parallels:

- Synthesis : Traditional reflux methods using thiosemicarbazide and aromatic aldehydes are common , contrasting with the target compound’s likely multi-step synthesis involving thiadiazole coupling.

- Substituent Effects: The dimethoxy group in 7c (180–182°C melting point) suggests higher thermal stability compared to mono-methoxy analogs, a trend that may extend to the target compound’s 3,4-dimethoxybenzoate group .

Heterocyclic Sulfur-Containing Compounds

- 1,3,4-Thiadiazole vs.

- Thieno[2,3-d]pyrimidine Derivatives (): These compounds, such as 5a–c, share sulfur-rich cores but lack the pyranone and benzoate ester functionalities, likely resulting in divergent solubility profiles.

Ester-Functionalized Analogs

- Ethylcarboxylate vs. Benzoate Esters : Ethylcarboxylate derivatives (e.g., 1 in ) typically exhibit lower lipophilicity than aromatic esters like the 3,4-dimethoxybenzoate in the target compound, which may enhance blood-brain barrier penetration .

- Fluorophenyl Esters (): The fluorinated chromenone derivative in Example 62 (560.2 g/mol molecular weight) highlights how halogenation and ester diversity influence bioactivity, though the target compound’s dimethoxy groups may favor different metabolic pathways .

Comparative Data Table

Key Research Findings and Limitations

- Synthetic Challenges : The target compound’s intricate structure may require advanced coupling techniques (e.g., Suzuki reactions as in ) compared to simpler thiosemicarbazide-based syntheses .

- Contradictions : highlights high yields (76%) for triazepine derivatives, but the target compound’s multi-heterocyclic structure may reduce synthetic efficiency.

生物活性

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate represents a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Properties

This compound features a unique configuration that includes:

- Pyran ring

- Thiadiazole moiety

- Thiophene group

- Dimethoxybenzoate

The molecular formula is with a molecular weight of approximately 444.52 g/mol. The intricate structure suggests various biological activities due to the presence of multiple functional groups that can interact with biological targets.

Anticholinesterase Activity

Research indicates that compounds similar to this one exhibit significant anticholinesterase activity. For instance, derivatives of thiadiazole have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. A study highlighted that some synthesized derivatives displayed IC50 values lower than that of donepezil, a standard AChE inhibitor, indicating their potential as anti-Alzheimer agents .

Antimicrobial Properties

Compounds containing thiadiazole and thiophene structures have demonstrated antimicrobial activities. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Antitumor Activity

The structural components of the compound suggest potential antitumor properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells. For example, derivatives featuring thiadiazole were reported to exhibit cytotoxic effects against different cancer cell lines .

Synthesis

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions. Key steps may include:

- Formation of the thiadiazole ring.

- Coupling reactions to attach the pyran and benzoate groups.

- Purification techniques such as recrystallization or chromatography to achieve high purity.

Case Studies

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound and its derivatives?

The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the thiadiazole core through cyclization of thiosemicarbazides or carboxamide intermediates under reflux conditions (ethanol, 7–20 hours) .

- Step 2 : Introduction of the pyran-4-one moiety via condensation reactions, often using aromatic aldehydes or ketones .

- Step 3 : Functionalization of the thiophene-carboxamide group using coupling reagents (e.g., EDCI/HOBt) or nucleophilic substitution . Key purification methods include recrystallization (ethanol/DMF mixtures) and column chromatography. Yield optimization (65–76%) depends on solvent choice, temperature control, and stoichiometric ratios .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential techniques include:

- IR spectroscopy : Identifies functional groups (C=O at ~1700 cm⁻¹, C-S-C at ~650 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and carbon backbone connectivity .

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., M⁺ at m/z 387–369) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

- Temperature control : Reflux in ethanol (70–80°C) enhances cyclization efficiency for thiadiazole formation .

- Solvent selection : Polar aprotic solvents (DMF) improve solubility of intermediates during coupling reactions .

- Catalyst use : Anhydrous sodium acetate accelerates heterocycle formation in thiophene derivatives .

- Real-time monitoring : HPLC tracks intermediate purity, reducing side products .

Q. How should researchers resolve discrepancies in NMR data for novel derivatives?

- Cross-referencing : Compare experimental shifts with computed spectra (e.g., ChemDraw predictions) .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals in complex heterocycles .

- Isotopic labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous assignments in thiadiazole-thiophene hybrids .

Q. What methodologies establish structure-activity relationships (SAR) for this compound?

- Derivative libraries : Synthesize analogs with varying substituents (e.g., methoxy vs. nitro groups on the benzoate ring) .

- Biological assays : Test antimicrobial activity (MIC assays) and anti-inflammatory potential (COX-2 inhibition) against structurally similar compounds .

- Computational modeling : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .

Q. What in vitro assays are suitable for evaluating biological activity?

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Anti-inflammatory : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Q. How can chemical stability under storage conditions be systematically assessed?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .

- Analytical monitoring : Use HPLC-UV to track decomposition products over time .

- Stabilizers : Evaluate excipients (e.g., ascorbic acid) to prevent oxidative degradation .

Data Analysis & Contradictions

Q. How to statistically analyze biological activity data for significance?

- ANOVA/T-test : Compare mean IC₅₀ values across derivatives with p < 0.05 .

- Dose-response curves : Fit data to sigmoidal models (GraphPad Prism) to calculate Hill slopes .

- Cluster analysis : Group compounds by activity profiles (e.g., hierarchical clustering) to identify SAR trends .

Q. How to address contradictions in reported biological activities of analogs?

- Meta-analysis : Reconcile discrepancies by comparing assay conditions (e.g., cell line variability in cytotoxicity studies) .

- Reproducibility checks : Repeat key experiments (e.g., MIC assays) under standardized protocols .

- Structural validation : Confirm compound purity via elemental analysis (CHNS) to rule out impurities skewing results .

Mechanistic Studies

Q. What approaches elucidate the mechanism of action of thiadiazole-pyran hybrids?

- Target identification : Use affinity chromatography with biotinylated derivatives to isolate binding proteins .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited targets .

- Metabolomics : Track cellular metabolite changes (LC-MS) to map pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。